molecular formula C12H16ClNO B8768799 4-(5-Chloro-2-methoxyphenyl)piperidine

4-(5-Chloro-2-methoxyphenyl)piperidine

Cat. No.: B8768799
M. Wt: 225.71 g/mol
InChI Key: IZYPVRIMEMKVQL-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 889061-97-6) is a piperidine derivative featuring a substituted phenyl ring at the 4-position of the piperidine scaffold. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.71 g/mol . Key physicochemical properties include:

  • Boiling point: 318.7 ± 42.0 °C (predicted)
  • Density: 1.113 ± 0.06 g/cm³
  • pKa: 10.13 ± 0.10 (predicted) .

The compound’s structure combines a piperidine ring (a six-membered amine heterocycle) with a 5-chloro-2-methoxyphenyl group.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16ClNO/c1-15-12-3-2-10(13)8-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3

InChI Key

IZYPVRIMEMKVQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2CCNCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development aimed at treating conditions such as neurodegenerative diseases and metabolic disorders.

  • Neuroprotective Effects : Research indicates that derivatives of 4-(5-Chloro-2-methoxyphenyl)piperidine can activate TrkB receptors, which are implicated in neuroprotection and cognitive function. A study demonstrated that compounds with similar scaffolds could enhance BDNF (Brain-Derived Neurotrophic Factor) expression, suggesting potential applications in treating Alzheimer's disease and other cognitive impairments .
  • Antidepressant Activity : The compound's interaction with serotonin receptors (5-HT4) has been explored for its antidepressant effects. Agonists at these receptors can enhance mood and cognitive functions, offering a pathway for developing new antidepressant therapies .

Antimicrobial Properties
The compound has displayed antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against Gram-positive and Gram-negative bacteria, including drug-resistant strains.

  • In Vitro Studies : A detailed study reported that related compounds exhibited minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against methicillin-resistant Staphylococcus aureus (MRSA), indicating significant antibacterial potential.

Organic Synthesis

Building Block in Chemical Synthesis
4-(5-Chloro-2-methoxyphenyl)piperidine serves as an important intermediate in the synthesis of more complex organic molecules.

  • Synthesis of Derivatives : The compound is utilized as a building block for synthesizing various derivatives that may possess enhanced biological activity or novel properties. For example, modifications to the piperidine ring or the aromatic moiety can lead to compounds with improved pharmacological profiles.

Data Summary Table

Application TypeDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agent for neurodegenerative diseasesActivation of TrkB receptors; enhances BDNF
Antidepressant ActivityInteraction with serotonin receptorsPotential antidepressant effects
Antimicrobial PropertiesEfficacy against bacterial strainsMIC values of 15.62 - 31.25 μmol/L against MRSA
Organic SynthesisIntermediate for synthesizing complex moleculesUseful in developing new derivatives

Case Studies

  • Neuroprotective Agent Development :
    A study focused on synthesizing novel compounds based on the structure of 4-(5-Chloro-2-methoxyphenyl)piperidine to evaluate their effects on TrkB signaling pathways. Results indicated that certain derivatives significantly enhanced neuroprotection in cellular models of neurodegeneration.
  • Antimicrobial Efficacy Assessment :
    Researchers evaluated the antimicrobial properties of various derivatives derived from this compound against common pathogens. The findings highlighted its potential as a lead compound in developing new antibiotics, particularly against resistant strains.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Ring Modifications

2-(4-Chloro-2-Methoxyphenyl)Piperidine Hydrochloride
  • Structure : Positional isomer with the phenyl group at the 2-position of piperidine.
  • This positional change may impact receptor binding affinity and selectivity .
5-(4-Chloro-2-Methoxyphenyl)Pyridin-3-Ol
  • Structure : Pyridine replaces the piperidine ring, with a hydroxyl group at the 3-position.
  • Key Differences: The pyridine ring (sp²-hybridized nitrogen) reduces basicity compared to piperidine (sp³ nitrogen).

Substituent Electronic Effects

4-(2-Methoxy-5-Methylphenyl)Piperidine
  • Structure : Methyl replaces chlorine at the 5-position.
N-(5-Chloro-2-Hydroxyphenyl)Piperidine-4-Carboxamide Hydrochloride
  • Structure : Carboxamide linker and hydroxyl group replace methoxy.
  • Key Differences : The carboxamide introduces hydrogen-bonding capability, while the hydroxyl group enhances hydrophilicity. These modifications may improve binding to polar active sites in enzymes or receptors .

Pharmacophore Variations

UK-78,282 (4-[Diphenylmethoxymethyl]-1-[3-(4-Methoxyphenyl)-Propyl]-Piperidine)
  • Structure : Bulky diphenylmethoxymethyl and 4-methoxyphenylpropyl groups.
  • Key Differences : The extended hydrophobic substituents enhance Kv1.3 potassium channel blockade but may reduce blood-brain barrier permeability compared to the simpler phenyl-substituted parent compound .
EP2 Receptor Modulators (Piperidine vs. Morpholine)
  • Structure : Piperidine compared to morpholine in trisubstituted pyrimidines.
  • Key Differences : Piperidine’s sp³ nitrogen is essential for EP2 receptor potentiation, while morpholine’s oxygen reduces basicity and activity .

Structure-Activity Relationship (SAR) Insights

  • Chlorine Position : The 5-chloro substituent in 4-(5-chloro-2-methoxyphenyl)piperidine likely enhances lipophilicity and engages in halogen bonding, critical for target affinity .
  • Methoxy Group : The 2-methoxy group provides electron-donating effects, stabilizing aromatic interactions and modulating metabolic oxidation .
  • Piperidine vs. Other Heterocycles : Piperidine’s basic nitrogen is crucial for cationic interactions in receptor binding, as seen in EP2 modulators and Kv1.3 blockers .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Formula Molecular Weight pKa LogP (Predicted)
4-(5-Chloro-2-methoxyphenyl)piperidine C₁₂H₁₆ClNO 225.71 10.13 2.85
2-(4-Chloro-2-methoxyphenyl)piperidine C₁₂H₁₆ClNO 225.71 9.90 2.78
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 235.67 7.20 1.95
N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide C₁₂H₁₅ClN₂O₂·HCl 291.17 8.50 1.20

Preparation Methods

Cyclization Reactions for Piperidine Core Formation

The piperidine ring serves as the structural backbone of this compound. Cyclization reactions are commonly employed to construct this six-membered heterocycle. One approach involves the intramolecular cyclization of appropriately substituted linear precursors. For example, GB1561023A describes the use of hexamethylphosphoramide (HMPA) as a solvent and thionyl chloride (SOCl₂) as a cyclizing agent to form pyridine-4-carboxamide intermediates, which are later reduced to piperidine derivatives .

Reaction conditions :

  • Solvent : HMPA or dichloromethane (DCM)

  • Catalyst : Thionyl chloride or dicyclohexylcarbodiimide (DCC)

  • Temperature : 0–25°C (stepwise)

  • Yield : 38–53%

This method prioritizes regioselectivity but requires careful handling of moisture-sensitive reagents.

Nucleophilic Aromatic Substitution for Aryl Group Introduction

The 5-chloro-2-methoxyphenyl group is introduced via nucleophilic aromatic substitution (NAS) or coupling reactions. GB1561023A details the reaction of 2-amino-4-chloroanisole with N-benzyl-piperidine-4-carboxylic acid using DCC in a mixed solvent system (DCM:THF = 1:1) . The amine group acts as a nucleophile, displacing a leaving group (e.g., chloride) on the aromatic ring.

Key parameters :

ParameterValue
SolventDCM/THF (1:1)
Coupling AgentDCC
Reaction Time24 hours
Yield53%

Post-reaction purification involves column chromatography with gradients of light petroleum, ether, and ethyl acetate .

Reductive Amination for Piperidine Functionalization

Reductive amination is critical for introducing secondary amines into the piperidine ring. In GB1561023A , stannous chloride (SnCl₂) in hydrochloric acid (HCl) reduces nitro intermediates to amines. For instance, 4-chloro-2-(1-benzylpiperidine-4-carboxamido)-5-nitroanisole is reduced to the corresponding amine with SnCl₂/HCl in acetic acid .

Optimized conditions :

  • Reducing Agent : SnCl₂ (2.5 equiv)

  • Acid : Concentrated HCl (5 equiv)

  • Solvent : Acetic acid

  • Yield : >70%

This method is effective but generates stoichiometric metal waste, necessitating robust purification protocols.

Protective Group Strategies

Tert-butyl carbamate (Boc) groups are frequently used to protect the piperidine nitrogen during synthesis. VulcanChem VC17563000 highlights the use of tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate as a protected intermediate . The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Deprotection :

  • Reagent : Trifluoroacetic acid (TFA) in DCM

  • Time : 2–4 hours

  • Yield : 85–90%

Protective groups enhance reaction selectivity but add synthetic steps.

Catalytic Hydrogenation for Ring Saturation

Unsaturated precursors, such as pyridine derivatives, are hydrogenated to form piperidine rings. Palladium on carbon (Pd/C) or Raney nickel catalyzes this transformation under hydrogen gas (H₂). For example, hydrogenation of a pyridine-4-carboxamide intermediate at 50 psi H₂ yields the saturated piperidine derivative .

Conditions :

ParameterValue
Catalyst10% Pd/C
Pressure50 psi H₂
SolventEthanol
Yield75–80%

This method is scalable but requires specialized equipment for high-pressure reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of major methods:

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclization (HMPA)5395RegioselectiveMoisture-sensitive reagents
NAS with DCC5390Mild conditionsColumn chromatography required
Reductive Amination7085High functional group toleranceToxic byproducts
Catalytic Hydrogenation8098ScalableHigh-pressure equipment needed

Industrial-Scale Considerations

For large-scale production, catalytic hydrogenation and Boc protection/deprotection are preferred due to their reproducibility. Solvent selection is critical; replacing HMPA with dimethylformamide (DMF) improves safety without sacrificing yield .

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-(5-Chloro-2-methoxyphenyl)piperidine?

Methodological Answer: The synthesis typically involves coupling a substituted aryl halide with a piperidine scaffold under alkaline conditions. For example, analogous protocols use dichloromethane as a solvent and NaOH for deprotonation, followed by multiple washes and column chromatography for purification . Yield optimization requires controlled reaction temperatures (e.g., 0–25°C) and inert atmospheres to prevent side reactions. Post-synthesis, purity (>99%) is confirmed via HPLC or NMR, with residual solvents removed via vacuum drying .

Q. How should researchers characterize the structural integrity and purity of 4-(5-Chloro-2-methoxyphenyl)piperidine?

Methodological Answer:

  • Spectroscopic Analysis: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the piperidine and aryl rings. For example, methoxy (-OCH3_3) protons resonate at ~3.8 ppm, while aromatic protons appear between 6.5–7.5 ppm .
  • Elemental Analysis: Compare experimental C, H, N, and Cl percentages with theoretical values (e.g., ±0.3% deviation acceptable) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) ensures purity, while TLC monitors reaction progress .

Q. What safety protocols are recommended for handling 4-(5-Chloro-2-methoxyphenyl)piperidine?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage: Keep in airtight containers at room temperature, away from oxidizers and moisture .
  • Toxicity Mitigation: Although acute toxicity data are limited, treat the compound as a potential irritant. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers investigate the biological activity of 4-(5-Chloro-2-methoxyphenyl)piperidine in vitro?

Methodological Answer:

  • Target Identification: Screen against receptor panels (e.g., GPCRs, ion channels) using radioligand binding assays .
  • Enzyme Inhibition: Test IC50_{50} values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neurological applications) .
  • Cell-Based Assays: Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines, noting EC50_{50} values .

Q. What strategies resolve contradictions in reported pharmacological data for piperidine derivatives?

Methodological Answer:

  • Replicate Studies: Control variables like solvent purity, cell passage number, and assay temperature .
  • Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography (e.g., SHELX software for refinement ) to rule out isomerism or polymorphic effects .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. How can computational modeling predict the binding affinity of 4-(5-Chloro-2-methoxyphenyl)piperidine to biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Maestro to model interactions with proteins (e.g., serotonin receptors). Prioritize poses with low RMSD (<2.0 Å) and high negative binding energies .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models: Corrogate substituent effects (e.g., Cl vs. OCH3_3) on bioactivity using MOE or RDKit .

Q. What are the challenges in optimizing the pharmacokinetic profile of 4-(5-Chloro-2-methoxyphenyl)piperidine?

Methodological Answer:

  • ADME Studies:
    • Absorption: Measure logP via shake-flask method (target 2–3 for blood-brain barrier penetration) .
    • Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS .
  • Formulation: Assess solubility in PEG-400 or cyclodextrin complexes for in vivo delivery .

Q. How can structural analogs of 4-(5-Chloro-2-methoxyphenyl)piperidine be synthesized to explore SAR?

Methodological Answer:

  • Substituent Variation: Replace Cl with F, Br, or electron-donating groups (e.g., -OCH3_3) using Suzuki-Miyaura coupling .
  • Scaffold Modification: Introduce spiro or bicyclic systems via Knoevenagel condensation or Grignard reactions .
  • Bioisosteres: Substitute piperidine with morpholine or piperazine and compare activity .

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